molecular formula C18H11F2N3O2 B10938461 7-(Difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-(Difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B10938461
M. Wt: 339.3 g/mol
InChI Key: ZFHCCZQQITZBBQ-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a difluoromethyl group, a naphthyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Pyrazolopyrimidine Core: : This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

  • Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced through a halogenation reaction followed by a nucleophilic substitution. Common reagents for this step include difluoromethyl halides and strong nucleophiles.

  • Attachment of the Naphthyl Group: : The naphthyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling. These reactions require palladium catalysts and specific ligands to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the difluoromethyl group or the carboxylic acid group, resulting in the formation of alcohols or aldehydes.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-(METHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID
  • 7-(CHLOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID
  • 7-(TRIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID

Uniqueness

The presence of the difluoromethyl group in 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C18H11F2N3O2

Molecular Weight

339.3 g/mol

IUPAC Name

7-(difluoromethyl)-5-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C18H11F2N3O2/c19-16(20)15-8-14(22-17-13(18(24)25)9-21-23(15)17)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,16H,(H,24,25)

InChI Key

ZFHCCZQQITZBBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=NN4C(=C3)C(F)F)C(=O)O

Origin of Product

United States

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